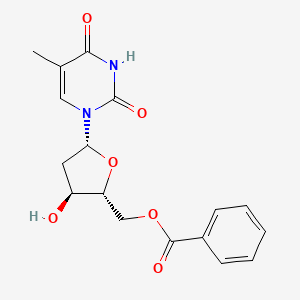
5'-O-Benzoylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Benzoylthymidine: is a thymidine analog, which is a derivative of thymidine where the hydroxyl group at the 5’ position is replaced by a benzoyl group. This compound is known for its insertional activity towards replicated DNA, making it useful in various scientific research applications .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: 5’-O-Benzoylthymidine is used as a building block in the synthesis of various nucleoside analogs. It is also employed in studies involving DNA synthesis and repair .
Biology: In biological research, 5’-O-Benzoylthymidine is used to label cells and track DNA synthesis. This is particularly useful in cell proliferation studies and cancer research .
Industry: In the pharmaceutical industry, 5’-O-Benzoylthymidine is used in the development of nucleoside analog drugs. It is also utilized in the production of diagnostic reagents .
Mechanism of Action
5’-O-Benzoylthymidine exerts its effects by incorporating into replicated DNA, thereby interfering with DNA synthesis. This can lead to the termination of DNA replication, making it useful in studies of DNA synthesis and repair . The molecular targets include DNA polymerases, which are enzymes responsible for DNA replication .
Comparison with Similar Compounds
Thymidine: The parent compound of 5’-O-Benzoylthymidine, used in DNA synthesis.
5’-O-Benzoyl-2’-deoxyuridine: Another nucleoside analog with similar properties.
5’-O-Benzoyl-3’-O-methylthiomethylthymidine: A derivative used in DNA labeling.
Uniqueness: 5’-O-Benzoylthymidine is unique due to its specific benzoyl modification at the 5’ position, which enhances its ability to interfere with DNA synthesis and makes it particularly useful in scientific research applications .
Properties
CAS No. |
35898-29-4 |
|---|---|
Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(20)13(25-14)9-24-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13+,14+/m0/s1 |
InChI Key |
NOEPYUJTOCSCJP-BFHYXJOUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
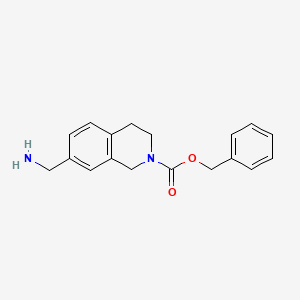
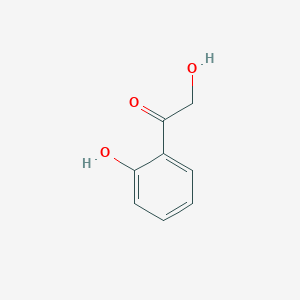
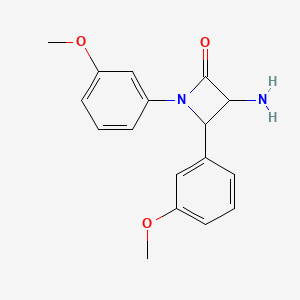

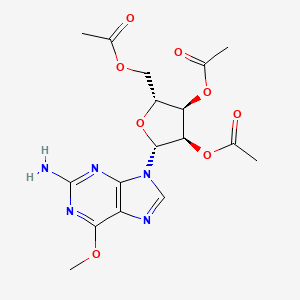
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)
![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)
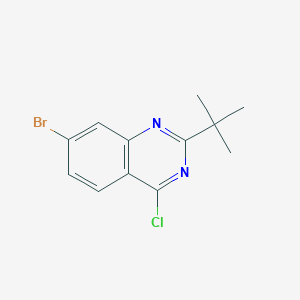
![tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)
![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)

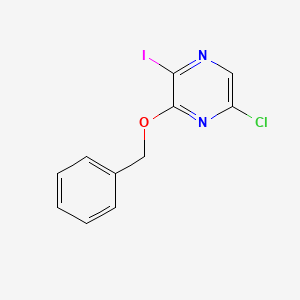
![[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol](/img/structure/B11832539.png)
